(S)-N-Benzylglutamic acid (S)-N-Benzylglutamic acid (S)-N-Benzylglutamic acid is a natural product found in Metzgeria rufula with data available.
Brand Name: Vulcanchem
CAS No.: 77539-18-5
VCID: VC3799237
InChI: InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

(S)-N-Benzylglutamic acid

CAS No.: 77539-18-5

Cat. No.: VC3799237

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Benzylglutamic acid - 77539-18-5

Specification

CAS No. 77539-18-5
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name (2S)-2-(benzylamino)pentanedioic acid
Standard InChI InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1
Standard InChI Key IHSNQUNHINYDDN-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O
SMILES C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(S)-N-Benzylglutamic acid (IUPAC name: (2S)-2-(benzylamino)pentanedioic acid) is characterized by the substitution of a benzyl group on the α-amino nitrogen of L-glutamic acid. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 261.26 g/mol . The (S)-configuration at the α-carbon ensures its enantiomeric purity, critical for biological activity. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight261.26 g/mol
StereochemistryS-configuration at α-carbon
Functional GroupsCarboxyl (-COOH), benzylamine

The benzyl group enhances lipophilicity compared to unmodified glutamic acid, influencing solubility and reactivity .

Synthesis and Production Methods

Benzylation of L-Glutamic Acid

The primary synthesis route involves the alkylation of L-glutamic acid with benzyl halides. A patented method for analogous compounds (e.g., p-(N-methyl)-aminobenzoyl-L-glutamic acid) outlines a multi-step process :

  • Protection of Amino Group: L-glutamic acid is treated with formic acid to form N-formyl derivatives, preventing unwanted side reactions .

  • Chlorination: The protected intermediate reacts with thionyl chloride (SOCl₂) to yield an acid chloride .

  • Benzylation: The acid chloride undergoes nucleophilic acyl substitution with benzylamine in the presence of magnesium oxide (MgO) as a base .

  • Deprotection: Alkaline hydrolysis (2.5–3.5 N NaOH) removes protecting groups, yielding the final product .

This method achieves yields up to 56% for related N-substituted glutamic acids, with HPLC confirming >89% purity .

Alternative Routes

  • Enzymatic Resolution: Racemic N-benzylglutamic acid is separated using stereoselective hydrolases, though this method is less common due to higher costs .

  • Solid-Phase Synthesis: Employed in peptide research, where the benzyl group serves as a temporary protecting group .

Physical and Chemical Properties

Solubility and Stability

(S)-N-Benzylglutamic acid exhibits limited solubility in aqueous media (1–3 mg/mL in water), with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation .

PropertyValueSource
Melting Point~175°C (decomposition)
Density1.2846 g/cm³
Refractive Index1.666

Spectroscopic Data

  • IR Spectroscopy: Strong absorbance at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

  • NMR (¹H): δ 7.3 ppm (benzyl aromatic protons), δ 3.8 ppm (α-methine proton) .

Applications in Pharmaceutical and Industrial Research

Peptide Synthesis

The benzyl group acts as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). For example, Boc-L-glutamic acid γ-benzyl ester (a related derivative) is used to construct glutamate-rich sequences in therapeutic peptides .

Drug Development

(S)-N-Benzylglutamic acid serves as a precursor for glutamate receptor modulators. Its lipophilicity enhances blood-brain barrier penetration, making it valuable in neurology drug candidates .

Bioconjugation Chemistry

The compound facilitates the attachment of fluorescent tags or cytotoxic agents to biomolecules. For instance, benzyl-protected glutamic acid derivatives are used in antibody-drug conjugates (ADCs) targeting cancer cells .

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